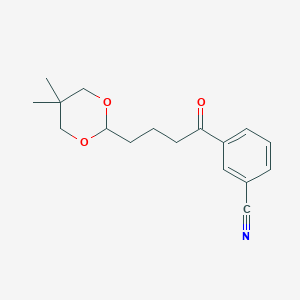

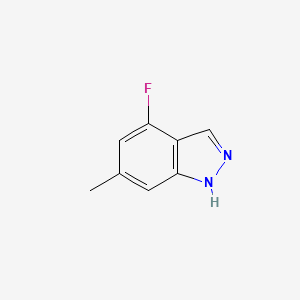

4-Fluor-6-methyl-1H-Indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-6-methyl-1H-indazole (4F6M1HI) is a heterocyclic aromatic compound that has been of interest to researchers due to its potential applications in the synthesis of pharmaceuticals and other compounds. 4F6M1HI has been studied for its pharmacological and biochemical properties, as well as its ability to act as a catalyst in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Farbstoff-sensibilisierte Solarzellen (DSSCs)

4-Fluor-1H-Indazol: wird in farbstoff-sensibilisierten Solarzellen eingesetzt, da seine stark konjugierte Struktur die Lichtabsorption und Energieübertragungsprozesse verbessert. Es kann effiziente Triplett-Photosensibilisatoren bilden, wenn es mit Metallzentren wie Ir, Ln und Eu koordiniert ist .

Antitumoraktivität

Diese Verbindung hat signifikante Wirkungen auf die Antiproliferationsaktivität gegen verschiedene Krebszelllinien gezeigt, darunter Hep-G2-Leberkrebszellen. Das Vorhandensein von Fluorsubstituenten spielt eine entscheidende Rolle für seine Antitumoreigenschaften .

Medizinische Chemie

Indazol-Derivate, einschließlich 4-Fluor-6-methyl-1H-Indazol, sind in der medizinischen Chemie aufgrund ihrer Antiproliferationsaktivitäten gegen eine Vielzahl von Tumorzelllinien, die aus klinisch isolierten Krebserkrankungen stammen, wichtig .

Synthetische Ansätze

Neuere synthetische Strategien für Indazole beinhalten Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierung, was die Vielseitigkeit der Verbindung in der chemischen Synthese unterstreicht .

Fluorierte Pyrazole und Indazole

Die Verbindung ist an Kondensationsreaktionen beteiligt, die zu verschiedenen fluorierten Derivaten führen, die potenzielle Anwendungen in der medizinischen und synthetischen Chemie haben .

HIV-Protease-Inhibitoren

Indazolhaltige Verbindungen werden auf ihre Anwendung als HIV-Protease-Inhibitoren untersucht, die zur Behandlung von HIV/AIDS beitragen .

Wirkmechanismus

Target of Action

Indazole-containing compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, such as anti-inflammatory, antitumor, and anti-hiv effects .

Result of Action

Indazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

4-Fluoro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Fluoro-6-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 4-Fluoro-6-methyl-1H-indazole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Fluoro-6-methyl-1H-indazole can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It can also inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .

Molecular Mechanism

At the molecular level, 4-Fluoro-6-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, 4-Fluoro-6-methyl-1H-indazole can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-6-methyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-6-methyl-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Fluoro-6-methyl-1H-indazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Fluoro-6-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. For instance, high doses of 4-Fluoro-6-methyl-1H-indazole have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Fluoro-6-methyl-1H-indazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-Fluoro-6-methyl-1H-indazole can affect the levels of specific metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of 4-Fluoro-6-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters on the cell membrane, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 4-Fluoro-6-methyl-1H-indazole within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular regions .

Subcellular Localization

The subcellular localization of 4-Fluoro-6-methyl-1H-indazole is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Fluoro-6-methyl-1H-indazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-fluoro-6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-09-8 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

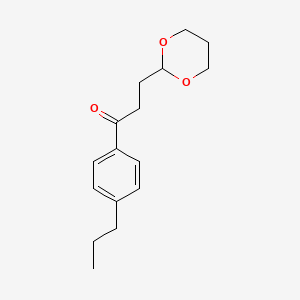

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)